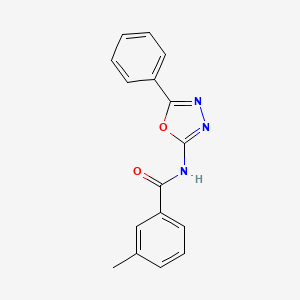

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Description

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name |

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-6-5-9-13(10-11)14(20)17-16-19-18-15(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFWXXCQFOQEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines.

Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3-methylbenzamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction. Melamine-formaldehyde resin supported sulfuric acid can be used as a dehydration reagent .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or lead tetraacetate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, lead tetraacetate, ferric chloride.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole derivatives with various amine compounds. The structural integrity and purity of synthesized compounds are often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. For instance, related oxadiazole derivatives have shown significant growth inhibition against various cancer cell lines, including OVCAR-8 and HCT116, with percent growth inhibitions reaching up to 86% . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibit significant activity against both Gram-positive and Gram-negative bacteria . The structure-function relationship indicates that modifications in the oxadiazole ring can enhance antimicrobial efficacy.

Neurodegenerative Disorders

Research has indicated that oxadiazole compounds may play a role in treating neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve modulation of tau protein aggregation, which is a hallmark of tauopathies . Compounds like 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide could potentially be developed into therapeutic agents targeting tau-mediated neurodegeneration.

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where inflammation plays a crucial role in disease progression . The ability to modulate inflammatory pathways could provide a dual benefit in treating both cancer and inflammatory conditions.

Case Studies

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: The compound can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole: Another isomer of oxadiazole with different electronic properties.

1,2,5-Oxadiazole (Furazan): Known for its high-energy applications.

3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one: A similar compound with potential antioxidant properties.

Uniqueness

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for targeting specific enzymes and receptors, as well as in materials science for developing advanced electronic materials .

Biological Activity

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is , with a molecular weight of approximately 270.30 g/mol. The compound features a benzamide moiety linked to a 5-phenyl-1,3,4-oxadiazol-2-yl group. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have been found to inhibit cell proliferation in various cancer cell lines. Notably, a study demonstrated that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones act as potent inhibitors of Notum carboxylesterase activity, which is implicated in cancer progression through the Wnt signaling pathway .

| Compound | Activity | Reference |

|---|---|---|

| 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | Inhibitor of Notum | |

| 3-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | Antiproliferative in cancer cell lines |

Antimicrobial Properties

The antimicrobial potential of oxadiazoles has also been well-documented. Compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research suggests that oxadiazole derivatives can possess anti-inflammatory properties by modulating inflammatory mediators. This could be particularly beneficial in treating conditions characterized by chronic inflammation.

The biological activity of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as the Wnt signaling pathway.

- Cell Cycle Arrest : Some oxadiazole derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The ability to trigger apoptotic pathways has been observed in various studies involving oxadiazole compounds.

Case Studies

A notable case study involved the synthesis and characterization of various substituted N-[4(5-methyl/phenyl)-1,3,4-oxadiazol-2-yl]benzamides. These derivatives were evaluated for their anticancer activity against human cancer cell lines and demonstrated significant growth inhibition .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions:

Esterification : React 3-methylbenzoic acid with methanol in the presence of H₂SO₄ to form methyl 3-methylbenzoate.

Hydrazide formation : Treat with hydrazine hydrate to yield 3-methylbenzohydrazide.

Oxadiazole ring formation : React with cyanogen bromide (BrCN) to generate the 5-phenyl-1,3,4-oxadiazol-2-amine intermediate.

Coupling : Use 3-methylbenzoyl chloride with the oxadiazole amine in a base (e.g., NaH/THF) for final product formation .

Q. Characterization methods :

- NMR : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H NMR shifts at δ 8.2–8.5 ppm for aromatic protons adjacent to the oxadiazole).

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).

- Elemental analysis : Ensure purity (>95%) .

Q. How can the compound’s structural integrity be validated using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Q. Example structural parameters :

| Parameter | Value |

|---|---|

| Space group | P212121 |

| a, b, c (Å) | 6.0171, 15.3120, 18.1493 |

| V (ų) | 1672.2 |

Advanced Research Questions

Q. How does 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide inhibit fungal CYP51, and what structural features enhance specificity?

The compound targets fungal sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

- Mechanism : The oxadiazole ring and benzamide moiety form π-π stacking and hydrogen bonds with the enzyme’s heme pocket (e.g., with Tyr118 and Leu121 residues).

- SAR Insights :

- 3-Methyl group : Enhances lipophilicity, improving membrane permeability (logP ~3.5).

- Oxadiazole : Stabilizes binding via dipole interactions with the heme iron .

Q. Biological data :

| Target | EC₅₀ (nM) | Model System |

|---|---|---|

| Trypanosoma cruzi | 0.8 | Infected cardiomyocytes |

| Candida albicans | 1.2 | In vitro assay |

Q. How can computational modeling guide the optimization of this compound for dual antifungal and antitumor activity?

Methodology :

Molecular docking : Use AutoDock Vina to screen against CYP51 (PDB: 3KHM) and human kinase targets (e.g., EGFR).

MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories).

ADME prediction : Apply SwissADME to assess drug-likeness (e.g., bioavailability score >0.55).

Q. Key findings :

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Case study : A 2024 study reported EC₅₀ = 0.8 nM against T. cruzi in vitro but required 10 mg/kg dosing in murine models for 100% cure rates .

Q. Resolution strategies :

Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution (e.g., liver accumulation reduces bioavailability).

Metabolite identification : Use LC-MS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy .

Formulation optimization : Test PEGylated nanoparticles to enhance solubility and sustained release .

Q. What analytical methods are critical for detecting and quantifying degradation products under stressed conditions?

Forced degradation protocol :

- Hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hrs.

- Oxidation : 3% H₂O₂ at 25°C for 6 hrs.

- Photolysis : Expose to UV light (254 nm) for 48 hrs.

Q. Analytical tools :

- HPLC-DAD : Monitor degradation peaks (C18 column, acetonitrile/water gradient).

- LC-QTOF-MS : Identify major degradants (e.g., oxadiazole ring cleavage products) .

Q. How does this compound compare to other oxadiazole derivatives in overcoming bacterial resistance mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.